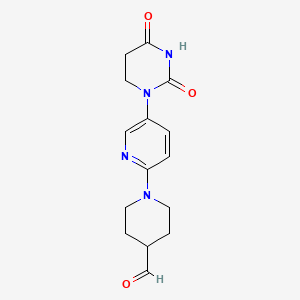

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde

Descripción

This compound features a pyridin-2-yl core substituted at position 5 with a 2,4-dioxotetrahydropyrimidin-1(2H)-yl group. The pyridine is further linked to a piperidine-4-carbaldehyde moiety. Its structural complexity highlights its utility in drug design, particularly in modulating protein-protein interactions or serving as a covalent warhead.

Propiedades

Fórmula molecular |

C15H18N4O3 |

|---|---|

Peso molecular |

302.33 g/mol |

Nombre IUPAC |

1-[5-(2,4-dioxo-1,3-diazinan-1-yl)pyridin-2-yl]piperidine-4-carbaldehyde |

InChI |

InChI=1S/C15H18N4O3/c20-10-11-3-6-18(7-4-11)13-2-1-12(9-16-13)19-8-5-14(21)17-15(19)22/h1-2,9-11H,3-8H2,(H,17,21,22) |

Clave InChI |

FEZUQDBANOIGTK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C=O)C2=NC=C(C=C2)N3CCC(=O)NC3=O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Piperidine-4-carbaldehyde Core

The piperidine ring substituted at the 4-position with an aldehyde group is a key intermediate. Several classical and modern methods exist for synthesizing piperidines and their derivatives:

Cyclization of 1,5-Dichloropentanes or 5-Aminoalkanols: Treatment of 1,5-dichloropentanes with primary amines leads to cyclization into piperidines. Similarly, 5-aminoalkanols and 5-aminocarbonyl compounds can be cyclized to form piperidines under appropriate conditions.

Reduction of Piperidones: 3,4-Substituted 2-piperidones can be reduced by hydride sources such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield substituted piperidines. Specifically, 4-piperidones are often synthesized via Michael addition and Dieckmann condensation routes and then reduced to piperidines.

Functionalization to Introduce the Aldehyde: The 4-position aldehyde group can be introduced by oxidation of the corresponding 4-hydroxymethyl piperidine or by selective formylation reactions. For example, oxidation of 4-hydroxypiperidine derivatives using mild oxidants can afford the piperidine-4-carbaldehyde.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 1,5-Dichloropentane + primary amine | Piperidine ring formation |

| 2 | Reduction | LiAlH4 or NaBH4 | Conversion of piperidone to piperidine |

| 3 | Oxidation/Formylation | Mild oxidants or formylation reagents | Introduction of aldehyde at C-4 |

Preparation of the 5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl Moiety

This fragment consists of a pyridine ring substituted at the 5-position with a tetrahydropyrimidine ring bearing keto groups at the 2 and 4 positions.

Synthesis of Tetrahydropyrimidine Derivatives: Tetrahydropyrimidines with 2,4-dioxo functionalities are commonly prepared via cyclocondensation reactions involving β-dicarbonyl compounds and amidines or urea derivatives. The resulting pyrimidine ring can be selectively functionalized at the nitrogen atom (N-1) for further coupling.

Substitution on Pyridine Ring: The pyridine-2-yl unit can be functionalized at the 5-position via electrophilic aromatic substitution or cross-coupling methods to attach the tetrahydropyrimidinyl moiety. Alternatively, the pyrimidine ring can be constructed directly onto a suitably substituted pyridine precursor.

Coupling Strategies to Assemble the Full Molecule

The key step involves linking the piperidine-4-carbaldehyde with the 5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl fragment.

Nucleophilic Substitution or Condensation: The nitrogen atom of the piperidine ring can be alkylated or acylated with the pyridine derivative bearing the tetrahydropyrimidine substituent. Alternatively, the aldehyde group on the piperidine can be used to form imine or related linkages with amine-functionalized pyridine derivatives.

Use of Lewis Acid Catalysis: Activation of the aldehyde group by Lewis acids such as aluminum bromide (AlBr3) can facilitate nucleophilic addition reactions, enabling the formation of C-C or C-N bonds under mild conditions. This approach is beneficial for forming carbinol intermediates that can be further transformed into the target compound.

Representative Synthetic Procedure (Literature-Based Example)

A related synthetic approach, adapted from literature on similar heterocyclic carbinols, involves:

Stirring pyridine-2-carboxaldehyde with a nucleophile (e.g., piperidine derivative) in dry dichloromethane at 0 °C under nitrogen atmosphere.

Addition of AlBr3 as a Lewis acid catalyst to activate the aldehyde for nucleophilic attack.

Stirring the reaction mixture at room temperature for 24 hours.

Work-up by aqueous sodium bicarbonate and organic extraction, followed by purification via silica gel chromatography.

This method yields carbinol intermediates that can be oxidized or further functionalized to the aldehyde form required in the target molecule.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidizing agents: KMnO4, H2O2, PCC

Reducing agents: NaBH4, LiAlH4

Coupling reagents: Pd/C, Suzuki coupling reagents

Major Products

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mecanismo De Acción

The mechanism of action of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde would depend on its specific biological target. Generally, such compounds may:

Bind to enzymes: Inhibiting or activating their function.

Interact with receptors: Modulating signal transduction pathways.

Affect cellular processes: Such as cell division, apoptosis, or metabolism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Cores

(a) 1-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-4-carbaldehyde (M43882)

- Key Differences : Replaces the pyridin-2-yl group with a phenyl ring at position 3.

- Pyridine’s nitrogen atom could enhance hydrogen bonding with biological targets, improving binding specificity.

(b) Chromeno[4,3-d]pyrimidine Derivatives ()

- Example: 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one.

- Key Differences : Incorporates a chromene-fused pyrimidine core instead of a pyridine-linked system.

- The thioxo group may increase metabolic stability compared to the aldehyde in the target compound .

Analogs with Varied Piperidine Substituents

(a) 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

- Examples: 2-(2-methyl-2H-indazol-5-yl)-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Key Differences: Feature pyrimidinone cores with indazole or pyrazolo-pyrazine substituents. Piperidine is directly fused to the pyrimidinone.

- Implications: The pyrimidinone core may confer kinase inhibitory activity, as seen in similar scaffolds (e.g., CDK inhibitors). Hydroxyethyl or methyl groups on piperidine could modulate solubility and target engagement .

(b) Piperazine-Linked Dioxotetrahydropyrimidine Derivatives ()

- Examples :

- Key Differences : Use piperazine as a linker instead of piperidine.

- Implications :

- Piperazine’s basic nitrogen may improve solubility and pharmacokinetics.

- Fluorobenzyl groups (e.g., in BT-O2N) enhance lipophilicity and blood-brain barrier penetration .

Actividad Biológica

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyridine moiety, and a dioxotetrahydropyrimidine group. Its molecular formula is , with a molecular weight of approximately 288.32 g/mol.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. It appears to inhibit the growth of various bacterial strains, likely by disrupting cellular processes essential for bacterial survival.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the inflammatory response.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and disrupting mitochondrial function.

- Acetylcholinesterase Inhibition : There is evidence that the compound acts as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anti-inflammatory Activity

In vitro assays performed on macrophage cell lines indicated that treatment with the compound reduced the secretion of IL-6 and TNF-alpha by approximately 50% compared to untreated controls.

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 100 | 80 |

| Compound Treatment | 50 | 40 |

Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay using human breast cancer cell lines (MCF-7) revealed that the compound induced significant cell death with an IC50 value of 15 µM after 48 hours of treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate blood-brain barrier permeability. Studies indicate that it is metabolized primarily by cytochrome P450 enzymes, which could influence its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.